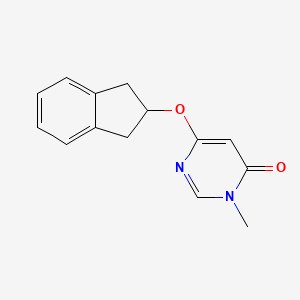

![molecular formula C9H13F2NO B2399679 8,8-Difluoro-2-azaspiro[4.5]decan-3-one CAS No. 1935910-43-2](/img/structure/B2399679.png)

8,8-Difluoro-2-azaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8,8-Difluoro-2-azaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 1935910-43-2 . It has a molecular weight of 189.21 and its IUPAC name is this compound .

Synthesis Analysis

An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H13F2NO . The InChI Code for this compound is 1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.21 . The compound’s InChI key is KZFWNSLRJWOZJY-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Antiviral Applications

Compounds derived from 8,8-Difluoro-2-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their antiviral properties. For instance, certain derivatives have demonstrated significant inhibition against human coronavirus replication, highlighting the scaffold's potential in antiviral drug development. Notably, one study identified a compound with an EC50 value of 5.5 µM against human coronavirus 229E, comparable to known inhibitors, but these compounds showed no activity against the influenza virus, suggesting specificity in their antiviral action (Apaydın et al., 2019).

Synthetic Methodologies

Several innovative synthetic methods have been developed to create derivatives of this compound. Techniques such as electrophilic ipso-halocyclization with polyfluoroalkyl alcohols and copper-catalyzed intramolecular trifluoromethylation coupled with dearomatization have been employed to produce compounds with potential biological activities. These methods enable the construction of complex spirocyclic structures, showcasing the versatility of this chemical scaffold in synthetic organic chemistry (Wang et al., 2009).

Drug Development and Biological Activity

Research has also focused on exploring the biological activities of this compound derivatives. For example, azaspirane (a derivative) exhibited significant inhibition of multiple myeloma cell growth in vitro and in vivo, suggesting its potential in cancer therapy. This compound was shown to induce caspase-mediated apoptosis in drug-sensitive and drug-resistant cell lines, highlighting its potential therapeutic value (Hamasaki et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

8,8-difluoro-2-azaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFWNSLRJWOZJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC(=O)NC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)

![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)

![2-Methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)